molecular formula C18H18ClN3O2 B2753735 3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034291-59-1

3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2753735
CAS No.: 2034291-59-1
M. Wt: 343.81
InChI Key: ZPOGELZBKDYJDY-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the core structure, which involves the formation of the pyrazole ring through a cyclization reaction. The furan ring is then introduced via a coupling reaction. The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
  • 3-(3-chlorophenyl)-N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Uniqueness

3-(3-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-17-3-1-2-14(10-17)4-5-18(23)20-7-8-22-12-16(11-21-22)15-6-9-24-13-15/h1-3,6,9-13H,4-5,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOGELZBKDYJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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